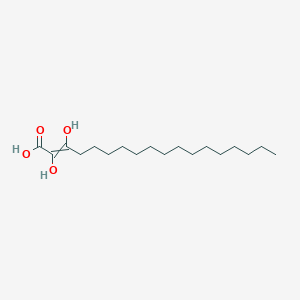
2,3-Dihydroxyoctadec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxyoctadec-2-enoic acid is a hydroxy fatty acid with the molecular formula C18H34O4 This compound is characterized by the presence of two hydroxyl groups and a double bond within its long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the dihydroxylation of oleic acid using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage to yield the desired compound. The reaction conditions often include mild temperatures and the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to yield saturated hydroxy fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of 2,3-dioxooctadec-2-enoic acid.
Reduction: Formation of 2,3-dihydroxyoctadecanoic acid.
Substitution: Formation of esters like 2,3-dihydroxyoctadec-2-enoate.
Aplicaciones Científicas De Investigación
2,3-Dihydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence cellular signaling pathways related to inflammation and cell proliferation. The hydroxyl groups and double bond play crucial roles in its biological activity.
Comparación Con Compuestos Similares
12,13-Dihydroxyoctadec-9-enoic acid: Another hydroxy fatty acid with similar structural features but differing in the position of hydroxyl groups and double bond.
9,10-Dihydroxyoctadec-12-enoic acid: Similar in structure but with hydroxyl groups at different positions.
Uniqueness: 2,3-Dihydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical reactivity and biological activity compared to other hydroxy fatty acids.
Propiedades
Número CAS |
74662-65-0 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2,3-dihydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)17(20)18(21)22/h19-20H,2-15H2,1H3,(H,21,22) |
Clave InChI |
NXVZDSCEUVMQOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


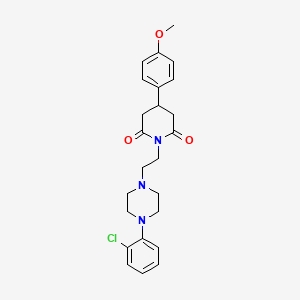
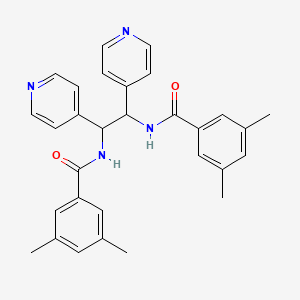
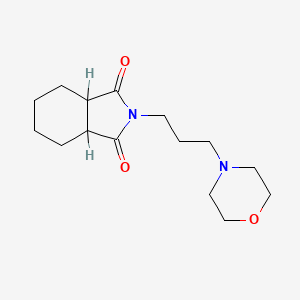
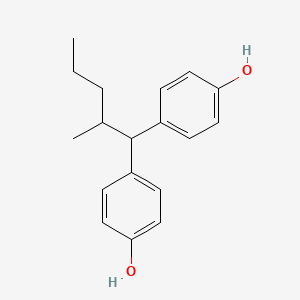
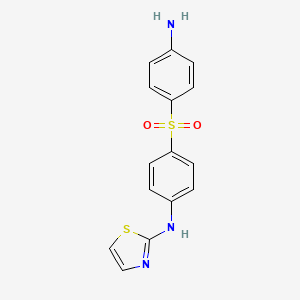
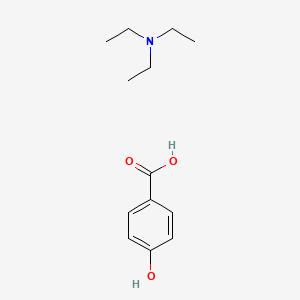
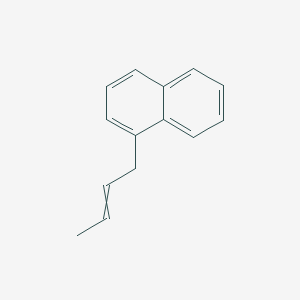
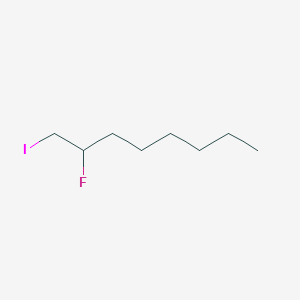
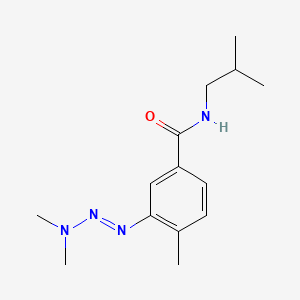


![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
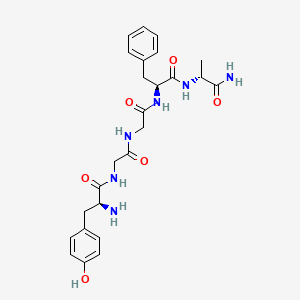
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
